3-Methoxy-4-(trifluoromethyl)cinnamic acid
Overview
Description
3-Methoxy-4-(trifluoromethyl)cinnamic acid is an organic compound belonging to the class of cinnamic acid derivatives. It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to the aromatic ring.
Mechanism of Action
Target of Action
Cinnamic acid derivatives have been reported to exert their activity through plasma membrane disruption, nucleic acid and protein damage .
Mode of Action
It is suggested that the compound interacts with its targets, causing disruption of the plasma membrane and damage to nucleic acids and proteins . This interaction results in changes at the molecular level, affecting the normal functioning of the cell.
Biochemical Pathways
It is known that cinnamic acid derivatives can influence various biochemical pathways due to their antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties .
Result of Action
It is known that cinnamic acid derivatives can have various effects at the molecular and cellular level, including antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic effects .
Biochemical Analysis
Biochemical Properties
3-Methoxy-4-(trifluoromethyl)cinnamic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme phenylalanine ammonia-lyase (PAL), which catalyzes the conversion of phenylalanine to cinnamic acid derivatives. This interaction is crucial for the biosynthesis of various phenylpropanoids, which are essential for plant defense mechanisms and structural integrity . Additionally, this compound can inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in antioxidant defense, leading to reduced oxidative stress in cells . Furthermore, it impacts cellular metabolism by altering the activity of enzymes involved in lipid metabolism, thereby exhibiting hypolipidemic effects . These cellular effects make this compound a potential therapeutic agent for conditions related to oxidative stress and metabolic disorders.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to interact with the enzyme ergosterol in fungal cell membranes, disrupting membrane integrity and exhibiting antifungal properties . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to environmental stressors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under ambient conditions, but its stability can be affected by factors such as temperature and pH . Over time, degradation products may form, which could alter its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of antioxidant and hypolipidemic activities . These temporal effects are important for understanding the potential therapeutic applications and limitations of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exhibit beneficial effects such as reduced oxidative stress and improved lipid metabolism . At high doses, it may cause toxic or adverse effects, including gastrointestinal disturbances and liver toxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations are crucial for the compound’s elimination from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in lipid and carbohydrate metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound may accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biological effects . The transport and distribution of this compound are critical for its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(trifluoromethyl)cinnamic acid typically involves the reaction of 3-methoxybenzaldehyde with trifluoromethylacetic acid in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, followed by decarboxylation to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale application of the aforementioned synthetic route, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, may be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-4-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
3-Methoxy-4-(trifluoromethyl)cinnamic acid has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a standard in analytical chemistry techniques.
Biology: The compound is used in studies investigating the effects of trifluoromethyl and methoxy substituents on biological activity and molecular interactions.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- 4-Methoxy-3-(trifluoromethyl)cinnamic acid
- 4-(Trifluoromethyl)cinnamic acid
- 3,4-Dimethoxycinnamic acid
- 3-Methoxy-4-hydroxycinnamic acid
Comparison: 3-Methoxy-4-(trifluoromethyl)cinnamic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical and biological properties. Compared to 4-(trifluoromethyl)cinnamic acid, the methoxy group in this compound enhances its solubility and reactivity. In contrast, 3,4-dimethoxycinnamic acid lacks the trifluoromethyl group, resulting in different lipophilicity and biological activity profiles .
Properties
IUPAC Name |
(E)-3-[3-methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-17-9-6-7(3-5-10(15)16)2-4-8(9)11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXAOALQRRBBLF-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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